4-Acetyl-2-bromobenzaldehyde
Description
4-Acetyl-2-bromobenzaldehyde (C₉H₇BrO₂) is a substituted benzaldehyde derivative featuring a bromine atom at the ortho position (C2) and an acetyl group (COCH₃) at the para position (C4) relative to the aldehyde functional group. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing acetyl group deactivates the aromatic ring, reducing electrophilic substitution reactivity while enhancing stability. Meanwhile, the bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
4-acetyl-2-bromobenzaldehyde |
InChI |
InChI=1S/C9H7BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChI Key |
SCTVPZCAPVQXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-2-bromobenzaldehyde typically involves the bromination of 4-acetylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzaldehyde ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-2-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Acetyl-2-bromobenzoic acid.
Reduction: 4-Acetyl-2-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-2-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetyl-2-bromobenzaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(Bromomethyl)benzaldehyde (C₈H₇BrO): Bromomethyl substituent at the para position .
4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): Benzyloxy group (electron-donating) at the para position .
4-Benzyloxy-5-bromo-2-chloropyrimidine (C₁₁H₈BrClN₂O): Halogenated pyrimidine derivative with benzyloxy and bromine substituents .
Data Table: Comparative Properties
Reactivity and Electronic Effects
Electron-Withdrawing vs. Donating Groups :
- The acetyl group in this compound withdraws electron density via induction, deactivating the ring and directing electrophiles to the meta position. This contrasts with 4-benzyloxybenzaldehyde, where the electron-donating benzyloxy group activates the ring for electrophilic substitution at ortho/para positions .
- The bromine in this compound, positioned ortho to the aldehyde, is sterically accessible for cross-coupling reactions compared to para-substituted bromine in 4-(bromomethyl)benzaldehyde .
- This is less pronounced in 4-benzyloxybenzaldehyde, where the benzyloxy group is spatially removed from the aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
